molecular formula C15H24F2N2 B4796651 N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine

N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine

Cat. No. B4796651
M. Wt: 270.36 g/mol
InChI Key: UGISJJOCNFJZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine, also known as DFNA-2, is a small molecule that has been extensively studied for its potential applications in scientific research. DFNA-2 is a type of diamine compound that is used as a ligand in the synthesis of various metal complexes. The compound is known for its unique chemical properties, which make it an attractive candidate for a wide range of research applications.

Mechanism of Action

The exact mechanism of action of N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and facilitating their reactivity. The unique chemical properties of N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine make it an attractive candidate for the synthesis of metal complexes with specific properties.
Biochemical and Physiological Effects:
N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity. This makes it an attractive candidate for use in scientific research.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits unique chemical properties that make it an attractive candidate for the synthesis of metal complexes. However, one limitation of N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine is its relatively low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for research on N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine. One potential direction is the synthesis of new metal complexes using N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine as a ligand. These complexes could be designed to exhibit specific properties, such as catalytic activity or magnetic properties. Another potential direction is the investigation of the biochemical and physiological effects of N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine and its metal complexes. This could lead to the development of new therapeutic agents or diagnostic tools. Overall, N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine is a promising compound for use in scientific research, and further studies are needed to fully understand its potential applications.

Scientific Research Applications

N-(2,6-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine has been extensively studied for its potential applications in scientific research. The compound is used as a ligand in the synthesis of various metal complexes, which have been shown to exhibit unique chemical properties. These metal complexes have been used in a wide range of applications, including catalysis, drug discovery, and materials science.

properties

IUPAC Name

N'-[(2,6-difluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24F2N2/c1-4-18(5-2)10-11-19(6-3)12-13-14(16)8-7-9-15(13)17/h7-9H,4-6,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGISJJOCNFJZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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